molecular formula C7H3FN2O2S B13688242 5-Fluoro-2-nitrophenyl Isothiocyanate

5-Fluoro-2-nitrophenyl Isothiocyanate

Cat. No.: B13688242
M. Wt: 198.18 g/mol
InChI Key: QVGYYFKDDHKMFM-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenyl Isothiocyanate: is an organic compound with the molecular formula C7H3FN2O3S It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-Fluoro-2-nitrophenyl Isothiocyanate are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group that activates the aromatic ring towards nucleophilic attack.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Oxidation Reactions: The isothiocyanate group can be oxidized to form corresponding thiocyanates or other sulfur-containing derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Isothiocyanates: From nucleophilic substitution reactions.

    Oxidized Sulfur Compounds: From oxidation reactions.

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition Studies: It can be used to study enzyme inhibition mechanisms by forming covalent bonds with active site residues.

Medicine:

    Drug Development: Potential use in the development of new pharmaceuticals due to its ability to modify biological molecules.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This can lead to the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Uniqueness:

  • The presence of both fluorine and nitro groups in 5-Fluoro-2-nitrophenyl Isothiocyanate makes it more reactive and versatile in chemical reactions compared to its analogs. The fluorine atom increases the compound’s lipophilicity, while the nitro group enhances its electrophilicity, making it a valuable tool in various scientific applications.

Properties

Molecular Formula

C7H3FN2O2S

Molecular Weight

198.18 g/mol

IUPAC Name

4-fluoro-2-isothiocyanato-1-nitrobenzene

InChI

InChI=1S/C7H3FN2O2S/c8-5-1-2-7(10(11)12)6(3-5)9-4-13/h1-3H

InChI Key

QVGYYFKDDHKMFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N=C=S)[N+](=O)[O-]

Origin of Product

United States

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